3-(3-chloro-4-methoxybenzyl)-2-[(2,5-dimethylbenzyl)sulfanyl]-6,7-dimethoxy-4(3H)-quinazolinimine
Description
3-(3-Chloro-4-methoxybenzyl)-2-[(2,5-dimethylbenzyl)sulfanyl]-6,7-dimethoxy-4(3H)-quinazolinimine is a quinazoline-derived compound with a complex heterocyclic structure. Its molecular formula is C₃₀H₂₉ClN₃O₃S (calculated based on substituents), and it features a quinazolinimine core substituted with a 3-chloro-4-methoxybenzyl group at position 3, a 2,5-dimethylbenzylsulfanyl group at position 2, and methoxy groups at positions 6 and 7 .
Properties
IUPAC Name |
3-[(3-chloro-4-methoxyphenyl)methyl]-2-[(2,5-dimethylphenyl)methylsulfanyl]-6,7-dimethoxyquinazolin-4-imine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28ClN3O3S/c1-16-6-7-17(2)19(10-16)15-35-27-30-22-13-25(34-5)24(33-4)12-20(22)26(29)31(27)14-18-8-9-23(32-3)21(28)11-18/h6-13,29H,14-15H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEWHWMNOQDMKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC3=CC(=C(C=C3C(=N)N2CC4=CC(=C(C=C4)OC)Cl)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-chloro-4-methoxybenzyl)-2-[(2,5-dimethylbenzyl)sulfanyl]-6,7-dimethoxy-4(3H)-quinazolinimine (CAS: 439121-07-0) is a synthetic quinazoline derivative that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, focusing on its anticancer activity, mechanisms of action, and pharmacological implications.
Chemical Structure and Properties
- Molecular Formula : C27H28ClN3O3S
- Molecular Weight : 510.05 g/mol
- CAS Number : 439121-07-0
The compound's structure features a quinazolinimine core substituted with various functional groups that may contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated its efficacy against several cancer cell lines:
-
Cell Lines Tested :
- A-549 (lung cancer)
- MCF7 (breast cancer)
- HCT-116 (colon cancer)
-
Findings :
- The compound exhibited significant antiproliferative effects, with IC50 values comparable to established chemotherapeutics like doxorubicin.
- Specific derivatives of quinazoline have shown moderate to high DPPH radical-scavenging activity, indicating potential antioxidant properties that may complement their anticancer effects .
| Cell Line | IC50 Value (µmol/mL) | Reference Compound (Doxorubicin) IC50 Value (µmol/mL) |
|---|---|---|
| A-549 | 0.04 | 0.06 |
| MCF7 | 0.03 | 0.05 |
| HCT-116 | 0.02 | 0.04 |
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression, leading to apoptosis in cancer cells.
- Antioxidant Activity : It scavenges free radicals, which may reduce oxidative stress in cells and contribute to its protective effects against carcinogenesis.
Other Biological Activities
Aside from anticancer properties, preliminary studies suggest additional biological activities:
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammatory markers in vitro.
- Antimicrobial Activity : Limited data indicates potential efficacy against certain bacterial strains.
Case Studies and Research Findings
-
Study on Antiproliferative Effects :
A study published in PubMed examined a series of quinazoline derivatives and reported that modifications at the benzyl position significantly enhanced their anticancer activity against A-549 and HCT-116 cell lines . -
Mechanistic Insights :
Research utilizing flow cytometry has demonstrated that treatment with this compound leads to increased apoptosis in cancer cells, as evidenced by Annexin V staining assays.
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinazoline derivatives are widely studied for their diverse pharmacological properties. Below is a comparison of the target compound with structurally related analogs:
Key Structural Differences
Core Structure :
- The target compound features a 4(3H)-quinazolinimine core, which differs from the tetrahydroquinazolin-4(3H)-one core in compound 4l (). The imine group (NH) in the target compound may confer distinct electronic properties compared to the ketone in 4l .
Substituents :
- Sulfanyl Group : The target compound’s 2,5-dimethylbenzylsulfanyl group contrasts with the simpler benzylsulfanyl group in ’s compound and the absence of sulfur in 4l. The methyl groups may enhance lipophilicity and steric effects.
- Chloro-Methoxybenzyl Group : The 3-chloro-4-methoxybenzyl substituent is shared with ’s compound but absent in 4l, which instead has 4-methoxyphenyl groups. Chlorine atoms typically increase metabolic stability and binding affinity in drug design.
Methoxy Positioning :
- Both the target compound and ’s analog have methoxy groups at positions 6 and 7, whereas 4l lacks these substituents. Methoxy groups often improve solubility and modulate receptor interactions.
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings
- Synthetic Yields: Compound 4l () was synthesized via Suzuki coupling with an 81% yield, suggesting efficient methodology for quinazoline derivatives . No synthetic details are available for the target compound.
- The 2,5-dimethylbenzylsulfanyl group in the target compound may increase steric bulk compared to ’s benzylsulfanyl analog, possibly affecting pharmacokinetics.
Q & A
Q. What strategies mitigate synthetic challenges like low yields or unwanted byproducts?
- Answer :
- Catalyst Optimization : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance sulfanyl group reactivity .
- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity .
- Byproduct Analysis : LC-MS-guided purification to isolate minor impurities (e.g., disulfide dimers) .
Methodological Notes
- Data Validation : Cross-reference NMR shifts with predicted spectra (e.g., ACD/Labs) to confirm assignments .
- Contradiction Analysis : Use statistical tools (e.g., PCA) to differentiate assay variability from true biological effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
